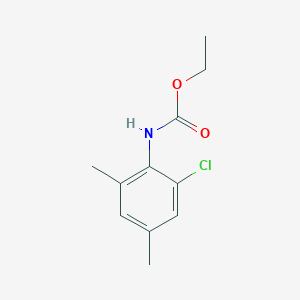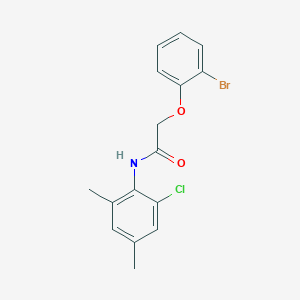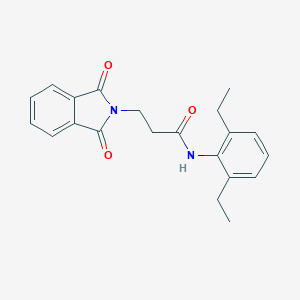
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate, commonly known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
BCTC acts as a competitive antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in pain perception, inflammation, and thermoregulation. BCTC binds to the TRPV1 channel and prevents its activation by agonists, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. BCTC has also been studied for its potential anti-cancer effects, as TRPV1 is overexpressed in various cancer cells. BCTC has been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
BCTC is readily available for research purposes and has been extensively studied for its potential applications in various fields. However, BCTC has some limitations in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on BCTC. One potential direction is to investigate the potential anti-cancer effects of BCTC in various cancer types. Another direction is to study the potential neuroprotective effects of BCTC in animal models of neurological disorders. Additionally, there is a need to optimize the synthesis method of BCTC to improve its yield and purity. Finally, there is a need to investigate the potential side effects of BCTC at high doses to ensure its safety for human use.
Conclusion:
In conclusion, BCTC is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCTC acts as a competitive antagonist of TRPV1, which is involved in pain perception, inflammation, and thermoregulation. BCTC has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. Additionally, BCTC has been studied for its potential anti-cancer effects and neuroprotective effects in neurological disorders. There are several future directions for research on BCTC, including investigating its potential anti-cancer effects, neuroprotective effects, and optimizing its synthesis method.
合成方法
BCTC can be synthesized using a simple two-step process. The first step involves the synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl chloride, which is then reacted with 2-(2-phenylethyl)benzoic acid in the presence of a base to obtain BCTC. This method has been optimized for high yield and purity, making BCTC readily available for research purposes.
科学研究应用
BCTC has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neurological disorders. BCTC is a potent antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and inflammation. BCTC has been shown to alleviate pain in animal models of neuropathic pain and inflammatory pain. Additionally, BCTC has been studied for its potential anti-cancer effects, as TRPV1 is overexpressed in various cancer cells. BCTC has also been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C34H30O5 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 2-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C34H30O5/c1-34(2,3)25-15-17-26(18-16-25)38-31-22-37-30-21-27(19-20-29(30)32(31)35)39-33(36)28-12-8-7-11-24(28)14-13-23-9-5-4-6-10-23/h4-12,15-22H,13-14H2,1-3H3 |
InChI 键 |
FWTQNNPJVWGREZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4CCC5=CC=CC=C5 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4CCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)




![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)





